molecular formula C12H11ClN2O2 B1351030 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride CAS No. 306934-94-1

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Cat. No. B1351030
M. Wt: 250.68 g/mol
InChI Key: BJGXXQTZIKOIGR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-Methoxyphenylacetyl chloride, which is used in the synthesis of various substances1. It’s important to note that the exact properties and uses of “1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride” may vary.



Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-Methoxyphenacyl chloride can be obtained by treatment of 4-methoxyacetophenone with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and p-toluenesulfonic acid in methanol at 30–35°2.



Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the search results. However, similar compounds have been analyzed using techniques such as UV, IR, 1H and 13C NMR, and mass spectrometry3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the search results. However, similar compounds like oximes have been studied for their metal-involving reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could not be found in the search results. However, similar compounds like 4-Methoxyphenyl have properties such as a molecular weight of 107.13 g/mol, and a topological polar surface area of 9.2 Ų6.


Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application Summary : The compound has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery .
  • Methods of Application : The reaction of equimolar quantities of 3- (1- (4-methoxyphenyl)-5-methyl-1 H -1,2,3-triazol-4-yl)-1-phenyl-1 H -pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded 1- (1- (benzofuran-2-yl)ethylidene)-2- (2,4,6-trichlorophenyl)hydrazine .
  • Results or Outcomes : The structure of the newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .

Application in Antioxidant and Antimicrobial Studies

  • Field : Biochemistry
  • Application Summary : The compound has been evaluated for its antioxidant and antimicrobial activities .
  • Methods of Application : A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2- (1- (4-methoxyphenyl)-4,5-diphenyl-1 H -imidazol-2-yl)phenol ( HL ), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .
  • Results or Outcomes : Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi. Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Application Summary : The compound can be used as a protecting group in organic synthesis . Protecting groups are used to suppress unwanted side reactions, especially when more than one functional group is present .
  • Methods of Application : An alcohol readily adds to the double bond of such an ether in the presence of an acid catalyst .
  • Results or Outcomes : The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .

Application in Coordination Chemistry

  • Field : Coordination Chemistry
  • Application Summary : The compound has been used in the synthesis of new complex compounds with cadmium chloride .
  • Methods of Application : The reactions of 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione (HL1) and 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione (HL2) with cadmium chloride resulted in the synthesis of new complex compounds .
  • Results or Outcomes : The molecular and crystal structures of the complexes were determined by X-ray structure analysis .

Application in Porphyrin Synthesis

  • Field : Organic Chemistry
  • Application Summary : The compound can be used in the synthesis of porphyrins, which are ubiquitous macrocyclic pigments and cofactors in nature often referred to as the "pigments of life" . Porphyrins feature prominently in nature, be it as enzymatic cofactors, electron and exciton shuffles, as photoactive dyes, or as signaling substances .
  • Methods of Application : The synthesis of porphyrins has reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized with the approaches that are available .
  • Results or Outcomes : The synthesized porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

Application in the Synthesis of SKF-96365

  • Field : Medicinal Chemistry
  • Application Summary : The compound can be used in the synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride 7, or SKF-96365 .
  • Methods of Application : SKF-96365 was synthesized in four steps with an overall yield of 9% .
  • Results or Outcomes : The structure of SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

Future Directions

The future directions for this compound could not be found in the search results. However, similar compounds are being studied for their potential uses in various fields, including medicine and environmental science8.


Please note that this information is based on similar compounds and may not accurately represent “1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride”. For accurate information, please consult a professional or refer to a reliable source.


properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(12(13)16)7-14-15(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGXXQTZIKOIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379834
Record name 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride

CAS RN

306934-94-1
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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